2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.71 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 3,3-dimethylpiperidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure for many pharmaceuticals.
3,3-Dimethylpiperidine: A precursor in the synthesis of various piperidine derivatives.
4-Hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is unique due to its specific structure, which combines the piperidine ring with an ethanol group, providing distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,3-dimethylpiperidin-4-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)7-10-5-3-8(9)4-6-11;/h8,10-11H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAYWFXRDASLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1CCO)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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